4-Bromo-2,5-difluorobenzenesulfonyl chloride 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 207974-14-9
VCID: VC1976130
InChI: InChI=1S/C6H2BrClF2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H
SMILES: C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)F
Molecular Formula: C6H2BrClF2O2S
Molecular Weight: 291.5 g/mol

4-Bromo-2,5-difluorobenzenesulfonyl chloride

CAS No.: 207974-14-9

Cat. No.: VC1976130

Molecular Formula: C6H2BrClF2O2S

Molecular Weight: 291.5 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2,5-difluorobenzenesulfonyl chloride - 207974-14-9

Specification

CAS No. 207974-14-9
Molecular Formula C6H2BrClF2O2S
Molecular Weight 291.5 g/mol
IUPAC Name 4-bromo-2,5-difluorobenzenesulfonyl chloride
Standard InChI InChI=1S/C6H2BrClF2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H
Standard InChI Key SBMKFWMFNIEPDN-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)F
Canonical SMILES C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)F

Introduction

Chemical Identity and Basic Properties

4-Bromo-2,5-difluorobenzenesulfonyl chloride is an aromatic sulfonyl chloride characterized by the presence of bromine and fluorine atoms on a benzene ring. The compound has a well-defined chemical identity with specific identifiers that allow for its precise categorization in chemical databases and research literature.

Chemical Identifiers

The chemical can be uniquely identified through various standardized systems as detailed in Table 1.

Table 1. Chemical Identifiers of 4-Bromo-2,5-difluorobenzenesulfonyl chloride

ParameterValue
CAS Registry Number207974-14-9
Molecular FormulaC6H2BrClF2O2S
Molecular Weight291.49 g/mol
IUPAC Name4-bromo-2,5-difluorobenzenesulfonyl chloride
InChIInChI=1S/C6H2BrClF2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H
InChIKeySBMKFWMFNIEPDN-UHFFFAOYSA-N
SMILESFC1=CC(=C(F)C=C1Br)S(Cl)(=O)=O
MDL NumberMFCD00042181
PubChem CID574590

The compound is also known by several synonyms, including 4-bromo-2,5-difluorobenzene-1-sulfonylchloride, 4-bromo-2,5-difluorobenzenesulphonyl chloride, and 4-bromo-2,5-difluorophenyl chlorosulfone .

Physical and Chemical Properties

4-Bromo-2,5-difluorobenzenesulfonyl chloride exhibits distinctive physical and chemical properties that influence its handling, storage, and applications in chemical research.

Table 2. Physical and Chemical Properties

PropertyValue
Physical StateLow melting solid/Liquid
AppearanceWhite to Cream; White to Yellow; Light orange powder to crystal
Melting Point37-43°C (varying ranges reported)
Boiling Point76°C at 0.01 mmHg
Density1.934 g/cm³
SolubilitySoluble in acetone and other organic solvents
Purity (Commercial)97-98%

The compound has a relatively low melting point, making it a low-melting solid at room temperature that can easily transition to a liquid state . Its color ranges from white to light yellow, with occasional light orange appearance depending on purity and storage conditions .

Synthesis Methods and Production

Laboratory Synthesis

The synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride typically follows a well-established procedure involving the reaction of appropriate precursors under controlled conditions.

Chemical Reactivity and Applications

4-Bromo-2,5-difluorobenzenesulfonyl chloride demonstrates significant reactivity primarily due to the electrophilic nature of the sulfonyl chloride group. This reactivity makes it valuable in various synthetic processes.

Reactivity Profile

The compound undergoes several reaction types that highlight its versatility in organic synthesis:

  • Substitution Reactions: The sulfonyl chloride group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

  • Reduction Reactions: The sulfonyl chloride group can be reduced to form other sulfur-containing compounds.

  • Coupling Reactions: The compound can participate in various coupling reactions, making it useful in the synthesis of complex organic molecules.

  • Oxidation Reactions: Under appropriate conditions, the compound can undergo oxidation to form sulfonic acids.

Research Applications

The compound finds extensive application in organic synthesis and pharmaceutical research:

  • Building Block in Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic compounds .

  • Pharmaceutical Intermediates: The compound is used in the synthesis of pharmaceutical compounds, particularly those requiring sulfonamide functionalities .

  • Research Chemical: It is employed in various research protocols to investigate new synthetic methodologies .

A specific example of its research application is found in the preparation of compound 3am, as described in a procedure published by the Royal Society of Chemistry. This process uses 4-bromo-2,5-difluorobenzenesulfonyl chloride (145.7 mg, 0.500 mmol) and compound 1a (189 mg, 1.125 mmol) following a specified reaction protocol .

Spectroscopic Characterization

Spectroscopic data provides critical information for confirming the identity and purity of 4-Bromo-2,5-difluorobenzenesulfonyl chloride. This data is essential for researchers using the compound in synthetic procedures.

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The sulfonyl group (S=O stretching) typically shows strong absorption bands in the 1350-1150 cm⁻¹ region, while the C-F bonds show absorptions in the 1400-1000 cm⁻¹ region .

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed structural information. The ¹H NMR spectrum of the compound shows characteristic signals for the aromatic protons, which are influenced by the presence of the fluorine atoms through coupling effects. The ¹⁹F NMR spectrum would show signals corresponding to the two fluorine atoms in different chemical environments .

Research Findings and Applications in Synthetic Chemistry

Documented Research Protocols

One documented protocol from the Royal Society of Chemistry describes the use of 4-Bromo-2,5-difluorobenzenesulfonyl chloride in a synthetic procedure:

"Compound 3am was prepared according to general procedure D using 4-bromo-2,5-difluorobenzenesulfonyl chloride (145.7 mg, 0.500 mmol), 1a (189 mg, 1.125 mmol)..."

This indicates the compound's utility in laboratory-scale synthetic procedures and its compatibility with other reagents and reaction conditions.

Comparative Analysis with Related Compounds

4-Bromo-2,5-difluorobenzenesulfonyl chloride shares structural similarities with other halogenated benzenesulfonyl chlorides but possesses unique properties due to its specific substitution pattern.

Structural Comparison

A notable comparison can be made with 5-Bromo-2,4-difluorobenzenesulfonyl chloride (CAS 287172-61-6), which has the same molecular formula but a different substitution pattern. While both compounds contain bromine and two fluorine atoms on a benzene ring with a sulfonyl chloride group, their different substitution patterns result in distinct chemical behaviors.

The positional isomerism affects reactivity, melting points, and spectroscopic properties, making each compound suitable for specific applications in organic synthesis.

Reactivity Differences

The position of substituents on the benzene ring influences the electronic distribution and thereby affects the reactivity of the sulfonyl chloride group. The different arrangement of fluorine atoms in these isomers creates varying electron-withdrawing effects, potentially leading to different reaction rates and selectivities in nucleophilic substitution reactions.

SupplierCatalog NumberPurityPackaging Options
Thermo Scientific (Alfa Aesar)A1963497-98%1g, 5g
TCI ChemicalsB2388Min. 98.0%Various
GlpBioGD03277>98.00%Various

Commercial samples typically have a purity of 97-98% as determined by gas chromatography or argentometric titration. The compound is typically packaged in glass bottles to prevent moisture exposure and maintain stability .

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